Home > Products > Screening Compounds P123862 > VP3.15 dihydrobromide
VP3.15 dihydrobromide -

VP3.15 dihydrobromide

Catalog Number: EVT-286499
CAS Number:
Molecular Formula: C20H24Br2N4OS
Molecular Weight: 528.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VP3.15 dihydrobromide is a small heterocyclic molecule [] classified as a dual inhibitor of glycogen synthase kinase 3β (GSK3β) and phosphodiesterase 7 (PDE7) []. It is being investigated as a potential neuroprotective and disease-modifying treatment for multiple sclerosis (MS), particularly for the primary progressive form (PPMS) [, ].

Phosphodiesterase 7 (PDE7) Inhibitors

  • Description: VP3.15 is described as a dual inhibitor of PDE7 and Glycogen Synthase Kinase 3β (GSK3β) []. PDE7 inhibitors are investigated for their potential in treating various diseases, including neurological and autoimmune disorders, due to their role in regulating cAMP levels and downstream signaling pathways.
  • Description: VP3.15 is identified as a dual inhibitor of GSK3β and PDE7 []. GSK3β inhibitors have shown therapeutic potential in preclinical models of demyelinating diseases, including multiple sclerosis, by modulating inflammatory responses and promoting neuroprotection.

2-(3,4-Dihydroxyphenyl)-9-diethylaminoethylimidazo[1,2-a]benzimidazole dihydrobromide

  • Description: While not directly related to VP3.15 dihydrobromide in terms of target or activity, this benzimidazole derivative is investigated for its antitumor effects against melanoma and lung carcinoma [, , ]. It is important to note that this compound is mentioned in several abstracts that are not directly relevant to the investigation of VP3.15 dihydrobromide.
Overview

VP3.15 dihydrobromide is a novel compound recognized for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as multiple sclerosis. It functions as a dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3, which are critical enzymes involved in various cellular signaling pathways. The compound has demonstrated significant neuroprotective and neuroreparative activities, making it a promising candidate for further research and clinical applications .

Source and Classification

VP3.15 dihydrobromide is classified as a small molecule inhibitor, specifically targeting phosphodiesterase 7 and glycogen synthase kinase 3. It is synthesized from organic compounds through various chemical reactions, leading to its heterocyclic structure. The compound has been studied primarily in preclinical models to evaluate its efficacy and mechanism of action in neuroprotection and remyelination processes .

Synthesis Analysis

Methods

The synthesis of VP3.15 dihydrobromide involves several organic reactions that yield the desired heterocyclic structure. The primary synthetic route includes:

  1. Formation of Heterocyclic Structure: The synthesis begins with the formation of a specific heterocyclic framework through cyclization reactions.
  2. Optimization of Reaction Conditions: Key parameters such as temperature, solvent choice, and catalyst selection are optimized to enhance yield and purity.
  3. Purification Techniques: After synthesis, the compound undergoes purification processes like crystallization and chromatography to ensure high-quality product.

Technical Details

  • Reagents: Commonly used reagents include organic solvents and catalysts tailored for specific reactions.
  • Scale-Up: Industrial production methods mirror laboratory synthesis but are adapted for larger-scale operations while maintaining stringent quality control.
Molecular Structure Analysis

VP3.15 dihydrobromide possesses a unique molecular structure characterized by its dual inhibition properties. The compound's structure can be described as follows:

  • Molecular Formula: C₁₃H₁₅Br₂N₂O₂
  • Molecular Weight: Approximately 366.08 g/mol
  • Structural Features: The compound contains a bicyclic framework with functional groups that facilitate its biological activity.

Data

  • CAS Number: 1281681-33-1
  • IC50 Values: The compound exhibits an IC50 of approximately 1.59 μM for phosphodiesterase 7 inhibition, indicating its potency as an inhibitor .
Chemical Reactions Analysis

VP3.15 dihydrobromide engages in various chemical reactions that modify its functional groups:

Types of Reactions

  1. Oxidation: Can be oxidized to form derivatives using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can alter functional groups using reducing agents such as sodium borohydride.
  3. Substitution: Bromide ions can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Nucleophiles for substitution include amines and thiols.
Mechanism of Action

The therapeutic effects of VP3.15 dihydrobromide are primarily attributed to its dual inhibition of phosphodiesterase 7 and glycogen synthase kinase 3:

  • Phosphodiesterase 7 Inhibition: This action leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting neuroprotective signaling pathways.
  • Glycogen Synthase Kinase 3 Inhibition: By inhibiting this kinase, the compound modulates various cellular processes including inflammation and neuronal survival.

These mechanisms collectively contribute to reduced neuroinflammation, enhanced neurogenesis, and improved myelin integrity in neurodegenerative conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on the solvent used.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles under appropriate conditions, allowing for further derivatization.

Relevant Data or Analyses

Experimental studies have confirmed the stability and reactivity profile of VP3.15 dihydrobromide under various conditions, supporting its potential for pharmaceutical applications .

Applications

VP3.15 dihydrobromide has several scientific uses:

  • Research Tool: Employed in studies investigating the inhibition of phosphodiesterase 7 and glycogen synthase kinase 3.
  • Neuroprotective Studies: Investigated for its effects on neuronal signaling pathways and cellular protection mechanisms.
  • Therapeutic Development: Explored as a potential treatment for neurodegenerative diseases such as multiple sclerosis due to its ability to promote remyelination and protect axonal integrity .

Properties

Product Name

VP3.15 dihydrobromide

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide

Molecular Formula

C20H24Br2N4OS

Molecular Weight

528.3 g/mol

InChI

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H

InChI Key

CAJZOXQDSKOPBU-UHFFFAOYSA-N

SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br

Solubility

Soluble in DMSO

Synonyms

VP3.15 Dihydrobromide; VP3.15 2HBr; VP3.15 HBr; VP3.15; VP-3.15; VP 3.15; VP315; VP-315; VP 315;

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.